molecular formula C95H110N8O44 B1679390 Ristocetin CAS No. 1404-55-3

Ristocetin

Cat. No.: B1679390
CAS No.: 1404-55-3
M. Wt: 2067.9 g/mol
InChI Key: VUOPFFVAZTUEGW-CFURMEHTSA-N
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Description

An antibiotic mixture of two components, A and B, obtained from Nocardia lurida (or the same substance produced by any other means). It is no longer used clinically because of its toxicity. It causes platelet agglutination and blood coagulation and is used to assay those functions in vitro.

Mechanism of Action

Target of Action

Ristocetin, a glycopeptide antibiotic, primarily targets the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb) in the blood . The interaction between this compound and these targets plays a crucial role in platelet aggregation, a key process in blood clotting .

Mode of Action

This compound acts by inducing the binding of von Willebrand factor to the platelet receptor glycoprotein Ib . When this compound is added to normal blood, it causes agglutination of fixed platelets or initiates the initial agglutination phase of aggregation of live platelets .

Biochemical Pathways

This compound’s action affects the biochemical pathway involving von Willebrand factor and platelet receptor glycoprotein Ib . The binding of these two components, facilitated by this compound, leads to platelet aggregation, a crucial step in the formation of a blood clot . This interaction is essential for primary hemostasis, the process that stops bleeding following vascular injury .

Pharmacokinetics

It is known that this compound was previously used clinically to treat staphylococcal infections but is no longer used due to its side effects, including thrombocytopenia and platelet agglutination . Today, it is used solely in vitro to assay these functions in the diagnosis of conditions such as von Willebrand disease and Bernard–Soulier syndrome .

Result of Action

The primary result of this compound’s action is the agglutination of platelets, which is a key step in blood clotting . By facilitating the binding of von Willebrand factor to the platelet receptor glycoprotein Ib, this compound induces platelet aggregation . This process is crucial in the formation of a blood clot, which helps prevent excessive bleeding following vascular injury .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, the presence of von Willebrand factor and platelet receptor glycoprotein Ib in the blood is necessary for this compound to exert its effects . Furthermore, the pH of the environment can affect the activity of this compound, with a rapid loss of activity observed above a pH of 7.5 .

Biochemical Analysis

Biochemical Properties

Ristocetin interacts with several biomolecules, most notably von Willebrand factor (VWF) and the platelet receptor glycoprotein Ib (GpIb) . The interaction between this compound and VWF promotes the binding of VWF to GpIb, leading to platelet agglutination . This property of this compound is utilized in laboratory tests to assess the function of VWF and the integrity of the platelet glycoprotein Ib-IX-V complex .

Cellular Effects

This compound has significant effects on cells, particularly platelets. It induces platelet aggregation, which is a crucial step in the formation of a blood clot . In addition, this compound has been found to cause a 95% inhibition in the incorporation of lysine-14C and inorganic 32P into the staphylococcal cell wall .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its ability to cause von Willebrand factor to bind the platelet receptor glycoprotein Ib (GpIb). When this compound is added to normal blood, it causes agglutination .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, the this compound-induced platelet aggregation (RIPA) test uses different concentrations of this compound to measure the response of VWF/GPIbα-V-IX over time . This test can help identify defects in VWF or in GPIbα-V-IX function .

Transport and Distribution

Given its role in promoting the interaction of VWF with GpIb, it can be inferred that this compound likely interacts with these proteins in the blood plasma .

Subcellular Localization

Given its role in promoting the interaction of VWF with GpIb, it is likely that this compound acts in the extracellular space where it can interact with these proteins .

Properties

CAS No.

1404-55-3

Molecular Formula

C95H110N8O44

Molecular Weight

2067.9 g/mol

IUPAC Name

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1

InChI Key

VUOPFFVAZTUEGW-CFURMEHTSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Appearance

Solid powder

Key on ui other cas no.

1404-55-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ristocetin
Ristomycin

Origin of Product

United States

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